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Compound of Interest

Compound Name:
Phenyltrimethylammonium

methosulfate

CAS No.: 28001-58-3

Cat. No.: B1599949

Get Quote

Chemical Identity & Structural Overview
Compound: Phenyltrimethylammonium methosulfate CAS Registry Number: 4253-34-5

(often associated with the cation/salt complex) or 28001-58-3 (specific salt registry). Molecular

Formula:

Molecular Weight: 247.31 g/mol

This compound is an ionic salt consisting of two distinct species:

Cation: Phenyltrimethylammonium (

), MW: 136.21

Anion: Methosulfate (Methyl sulfate) (

), MW: 111.10[1]
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Accurate characterization requires resolving the signals from both the aromatic cationic core

and the aliphatic anionic counter-ion.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[2][3][4][5][6][7][8]
Experimental Protocol

Solvent Selection: DMSO-

is the preferred solvent for routine analysis due to its ability to dissolve the salt completely
and prevent rapid proton exchange.

is a viable alternative but may shift the water peak into the region of interest for the
methosulfate methyl group.

Concentration: Prepare a 10-15 mg/mL solution to ensure adequate signal-to-noise ratio for

acquisition.

Reference: Calibrate to residual DMSO pentet at 2.50 ppm (

) and 39.5 ppm (

).

NMR Data (400 MHz, DMSO- )
The proton spectrum is characterized by the sharp singlet of the quaternary ammonium

methyls and the distinct singlet of the methosulfate anion.
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Moiety

3.38 Singlet (s) 3H
Methosulfate

Anion

3.62 Singlet (s) 9H
Cation

(Trimethyl)

7.55 – 7.65 Multiplet (m) 2H Ar-H (Meta) Phenyl Ring

7.65 – 7.72 Multiplet (m) 1H Ar-H (Para) Phenyl Ring

7.95 – 8.05 Doublet (d) 2H Ar-H (Ortho) Phenyl Ring

Technical Insight:

Differentiation: The

signal (3.62 ppm) is deshielded by the positive charge on the nitrogen. The

signal (3.38 ppm) appears slightly upfield relative to the ammonium methyls but is distinct.

Aromatic Region: The positive charge on the nitrogen exerts a strong electron-withdrawing

inductive effect (-I), significantly deshielding the ortho protons (~8.0 ppm) compared to

neutral aniline derivatives.

NMR Data (100 MHz, DMSO- )
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Shift (

, ppm)
Assignment Structural Moiety

53.5 Methosulfate Anion

56.8 Cation (Trimethyl)

120.5 Ar-C (Ortho) Phenyl Ring

130.4 Ar-C (Meta) Phenyl Ring

131.2 Ar-C (Para) Phenyl Ring

147.5 Ar-C (Ipso) Quaternary C-N

Infrared (IR) Spectroscopy[9][10]
Experimental Protocol

Method: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to avoid

hygroscopic water absorption, which interferes with the sulfate region.

Resolution: 4 cm

.

Key Absorption Bands[8][10][11]
The IR spectrum is dominated by the strong sulfonyl stretches of the anion, which can obscure

the fingerprint region.
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Wavenumber (cm

)
Intensity Vibrational Mode Functional Group

3020 - 3060 Weak
C-H Stretch (

)
Aromatic Ring

2950 - 2990 Medium
C-H Stretch (

)

Methyl Groups (

)

1480, 1590 Medium C=C Ring Stretch Aromatic Framework

1200 - 1250 Very Strong
S=O Asymmetric

Stretch
Methosulfate Anion

1010 - 1060 Strong
S=O Symmetric

Stretch
Methosulfate Anion

750 - 780 Strong S-O-C Stretch
Methosulfate Ester

Linkage

690, 750 Strong
C-H Out-of-Plane

Bend

Monosubstituted

Benzene

Mass Spectrometry (MS)[6]
Experimental Protocol

Ionization: Electrospray Ionization (ESI) is the gold standard for this salt.

Positive Mode (ESI+): Detects the intact cation.

Negative Mode (ESI-): Detects the intact anion.

Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

Mass Spectral Data[6][9][11][12][13][14][15]
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Ionization Mode m/z (Observed) Species Formula

ESI (+) 136.1
Molecular Cation (

)

ESI (-) 111.0
Molecular Anion (

)

Fragmentation Pathway (MS/MS of m/z 136.1)
Upon collision-induced dissociation (CID), the cation typically undergoes dealkylation or radical

loss.

Precursor: m/z 136.1 (

)

Primary Fragment: m/z 121.1

Mechanism:[2][3] Homolytic cleavage/loss of a methyl radical (

, 15 Da) is less common in closed-shell cations but observed in high-energy CID.

Alternative (Neutral Loss): Loss of Methanol or rearrangement depending on collision

energy.

Secondary Fragment: m/z 77.0 (

)

Mechanism:[2][3] Loss of trimethylamine neutral (

, 59 Da).

Visual Analysis Workflow
The following diagram illustrates the logical flow for confirming the identity of

Phenyltrimethylammonium methosulfate using the multi-modal data described above.
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Unknown Sample
(White Crystalline Solid)

Solubility Check
(Soluble in Water/DMSO)

Mass Spec (ESI)

NMR Prep
(DMSO-d6)

IR (ATR)

ESI(+): m/z 136.1
(Cation Confirmed)

ESI(-): m/z 111.0
(Anion Confirmed)

IDENTITY CONFIRMED:
Phenyltrimethylammonium

Methosulfate
1H NMR Spectrum Singlet 3.62 ppm (N-Me)

Singlet 3.38 ppm (O-Me)

Band ~1220 cm-1
(Sulfate Anion)

Click to download full resolution via product page

Caption: Integrated analytical workflow for the structural validation of

Phenyltrimethylammonium methosulfate.

Quality Control & Impurity Profile
When analyzing commercial samples, researchers should be vigilant for common impurities

arising from hydrolysis or incomplete synthesis:

Dimethylaniline: Detected by

NMR (Singlet ~2.9 ppm).

Methanol: Hydrolysis product of the methosulfate; Singlet at 3.16 ppm (in DMSO-

) and broad OH peak.

Methyl Sulfate Acid (H-OSO3Me): pH sensitive shift in the anion signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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